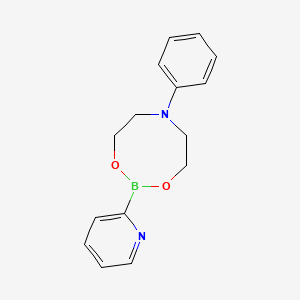

![molecular formula C16H14N2O2 B2935629 N-[4-(benzyloxy)phenyl]-2-cyanoacetamide CAS No. 524036-03-1](/img/structure/B2935629.png)

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

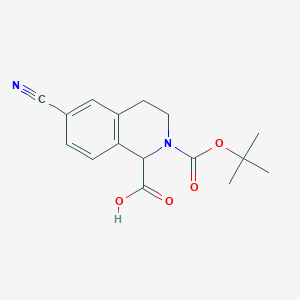

N-[4-(benzyloxy)phenyl]-2-cyanoacetamide (NBP-2CA) is a synthetic cyanoacetamide derivative that has recently been studied for its potential applications in scientific research. The compound was first synthesized in the laboratory in 2006, and has since been used in a range of studies, mainly related to its biochemical and physiological effects. This article will provide a comprehensive overview of NBP-2CA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

科学的研究の応用

Reversible Conjugate Additions : Benzalcyanoacetamides, a category including N-[4-(benzyloxy)phenyl]-2-cyanoacetamide, have been studied for their ability to undergo reversible thiol conjugate additions. This property is particularly relevant in dynamic combinatorial chemistry for the rapid and reversible assembly of molecular components under neutral aqueous conditions (Zhong, Xu, & Anslyn, 2013).

Antimicrobial Agents : Derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as effective agents against various bacterial and fungal strains, underscoring the significance of cyanoacetamide derivatives in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Curing Agents for Epoxy Resins : Cyanoacetamides, including this compound, have been identified as novel curing agents for epoxy resins. They offer advantages like clear and tough solids formation, high glass transition temperature, good mechanical strength, and strong metal adhesion. This highlights their potential in advanced materials and coatings applications (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Hybrid Pharmaceuticals : NOSH-Aspirin, a hybrid of aspirin incorporating nitric oxide and hydrogen sulfide-releasing moieties, has been synthesized. This innovative pharmaceutical approach demonstrates the utility of integrating cyanoacetamide structures for enhanced drug efficacy, particularly in anti-inflammatory applications (Kodela, Chattopadhyay, & Kashfi, 2012).

Liquid Crystalline Polyacetylenes : The synthesis and properties of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, related to this compound, have been explored. This research opens up possibilities in the field of advanced polymers and liquid crystal technologies (Kong & Tang, 1998).

Epoxy Cure Reaction Studies : The reaction of phenyl-glycidylether with N-isobutylcyanoacetamide under epoxy cure conditions has been studied to understand the complex cure mechanisms involved. This research aids in the development of improved epoxy curing systems and materials (Renner et al., 1988).

作用機序

Target of Action

Related compounds have been found to inhibit themonoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

Related compounds have been shown to inhibit the mao-b enzyme . This inhibition prevents the breakdown of biogenic amines, such as dopamine, thereby increasing their availability .

Biochemical Pathways

The inhibition of the mao-b enzyme can affect the metabolism of biogenic amines, such as dopamine . This can lead to increased levels of these amines in the brain, which may have various downstream effects .

Result of Action

The inhibition of the mao-b enzyme can lead to increased levels of biogenic amines, such as dopamine, in the brain . This could potentially have various effects on neuronal function .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .

特性

IUPAC Name |

2-cyano-N-(4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-11-10-16(19)18-14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-9H,10,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDKGXHHEYEDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

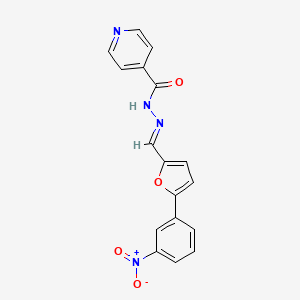

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)

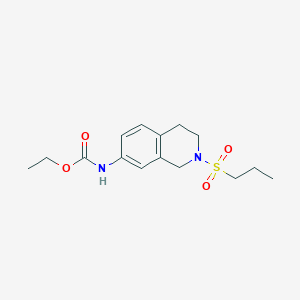

![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)

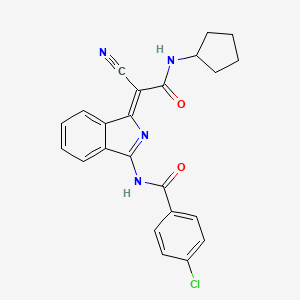

![3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2935567.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B2935568.png)